molecular formula C6H12N2O B8543608 2-(Methoxyethylamino)-propionitrile CAS No. 105510-43-8

2-(Methoxyethylamino)-propionitrile

Cat. No.: B8543608
CAS No.: 105510-43-8
M. Wt: 128.17 g/mol
InChI Key: ZNTNAKKRJPYHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxyethylamino)-propionitrile is a nitrile derivative featuring a methoxyethylamino substituent. The methoxyethylamino group likely enhances solubility in polar solvents compared to simpler alkylamino derivatives, while the nitrile group provides reactivity for further chemical modifications. Similar compounds, such as 3-[2-(2-cyanoethylamino)methylamino]-propionitrile (P1) and 3-methoxypropionitrile, are utilized in corrosion inhibition and organic synthesis, respectively .

Properties

CAS No.

105510-43-8

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2-(2-methoxyethylamino)propanenitrile

InChI

InChI=1S/C6H12N2O/c1-6(5-7)8-3-4-9-2/h6,8H,3-4H2,1-2H3

InChI Key

ZNTNAKKRJPYHPA-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)NCCOC

Origin of Product

United States

Comparison with Similar Compounds

3-(Methylnitrosamino)propionitrile (MNPN)

  • Molecular Formula : C₄H₇N₃O
  • Molecular Weight : 113.12 g/mol
  • Key Properties/Applications: Potent carcinogen detected in betel quid chewers’ saliva (0.5–11.4 µg/L) . Induces nasal cavity tumors (86% in male rats) and liver tumors (43%) via DNA methylation .
  • Toxicity: High carcinogenicity due to methylnitrosamino group; forms 7-methylguanine and O⁶-methylguanine in DNA .

3-Methoxypropionitrile

  • Molecular Formula: C₄H₇NO
  • Molecular Weight : 85.10 g/mol
  • Key Properties/Applications :
    • Boiling point: 164–165°C; density: 0.938 g/cm³ .
    • Used as a solvent in UV-absorbing compound purification, replacing ethyl acetate due to superior UV transparency .
  • Toxicity : Moderate (LD₅₀ in rats: 39 mg/kg); flammable (flash point: 9°C) .

2-(3-Benzoylphenyl)propionitrile

  • Molecular Formula: C₁₆H₁₃NO
  • Molecular Weight : 235.28 g/mol
  • Key Properties/Applications :
    • Pharmaceutical intermediate with ≥99% purity (HPLC) and low water content (0.05%) .
    • Used in fine chemical synthesis for scalability and high yields .
  • Toxicity : Low toxicity; handled under standard laboratory safety protocols .

3-[2-(2-Cyanoethylamino)methylamino]-propionitrile (P1)

  • Molecular Formula : C₇H₁₃N₄
  • Molecular Weight : 153.20 g/mol
  • Key Properties/Applications :
    • Mixed-type corrosion inhibitor effective at 40–80°C .
    • Polarization curves confirm inhibition efficiency in acidic environments .

Comparative Analysis (Table)

Compound Name Molecular Formula Molecular Weight Key Applications Toxicity Profile Reference
2-(Methoxyethylamino)-propionitrile C₆H₁₁N₂O 127.17 Inferred: Organic synthesis, pharmaceuticals Likely moderate
3-(Methylnitrosamino)propionitrile C₄H₇N₃O 113.12 Carcinogenicity studies Highly carcinogenic
3-Methoxypropionitrile C₄H₇NO 85.10 Solvent for UV-sensitive compounds Moderate (LD₅₀: 39 mg/kg)
2-(3-Benzoylphenyl)propionitrile C₁₆H₁₃NO 235.28 Pharmaceutical intermediate Low
P1 (Corrosion inhibitor) C₇H₁₃N₄ 153.20 Industrial corrosion inhibition Low to moderate

Key Structural and Functional Differences

Substituent Effects: The methoxyethylamino group in this compound likely improves solubility in polar solvents compared to MNPN’s methylnitrosamino group, which confers carcinogenicity . The benzoylphenyl group in 2-(3-Benzoylphenyl)propionitrile enhances steric bulk, making it suitable for pharmaceutical targeting .

Applications: Corrosion inhibitors (P1–P3) prioritize amino-cyano interactions with metal surfaces, while pharmaceutical intermediates (e.g., 2-(3-Benzoylphenyl)propionitrile) require high purity and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.